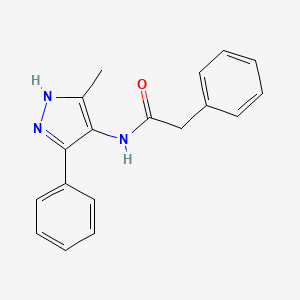
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with methyl and phenyl groups, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide typically involves the reaction of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide: Lacks the methyl group at the 5-position.
N-(5-methyl-1H-pyrazol-4-yl)-2-phenylacetamide: Lacks the phenyl group at the 3-position.
Uniqueness
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide is unique due to the presence of both methyl and phenyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to distinct properties and applications compared to similar compounds.
Biological Activity
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula: C18H17N3O
Molecular Weight: 305.35 g/mol
CAS Number: 5446-52-6
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-3-phenylpyrazole with phenylacetyl chloride in the presence of a base. The reaction conditions include refluxing in an organic solvent, followed by purification through column chromatography to obtain the desired product in high yield.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant activity against several pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness. For instance, derivatives showed inhibition zones ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .
Anticancer Activity
Research into the anticancer properties of pyrazole derivatives has indicated that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated that compounds related to this structure could significantly reduce viability in A549 lung adenocarcinoma cells, suggesting potential applications in cancer therapy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thus modulating various biochemical pathways involved in disease processes such as inflammation and cancer progression .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-methyl-3-pheny1H-pyrazol) | Structure | Moderate antimicrobial activity |
| N-(5-methylpyrazole) | Structure | Anticancer properties observed |
| N-(5-methylpyrazol-acetamide) | Structure | Exhibits anti-inflammatory effects |
Case Studies
- Antimicrobial Efficacy : A study highlighted that derivatives similar to N-(5-methyl-3-pheny1H-pyrazol) displayed significant antibacterial effects against resistant strains, making them candidates for further development as antimicrobial agents .
- Anticancer Properties : Another investigation into the anticancer potential found that certain pyrazole derivatives, including this compound, showed promising results in reducing tumor cell viability and may contribute to new cancer therapies .
Properties
CAS No. |
645418-14-0 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H17N3O/c1-13-17(18(21-20-13)15-10-6-3-7-11-15)19-16(22)12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
NCVCIYLVHXMMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















